![molecular formula C9H15N3O B3380058 [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans CAS No. 1807933-92-1](/img/structure/B3380058.png)
[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans
Overview
Description
[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and an oxolane ring connected via a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Oxolane Ring Formation: The oxolane ring is often formed via cyclization reactions involving diols or epoxides.
Coupling of Pyrazole and Oxolane Rings: The pyrazole and oxolane rings are coupled using a suitable linker, such as a methanamine group, through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, sulfonates, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce primary or secondary amines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity that could be harnessed for therapeutic purposes, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanol
- [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanoic acid
- [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanethiol
Uniqueness
Compared to similar compounds, [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans is unique due to its methanamine group, which provides distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-8(2-4-11-12)9-7(6-10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3/t7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHQJLOTULCXTL-IONNQARKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


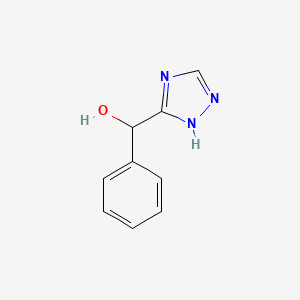
![5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid](/img/structure/B3379985.png)
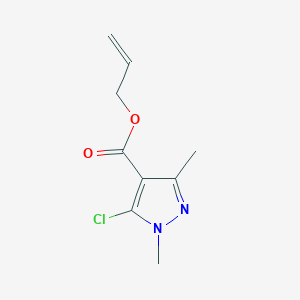
![1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one](/img/structure/B3379990.png)
![[3-(morpholine-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine dihydrochloride](/img/structure/B3379997.png)
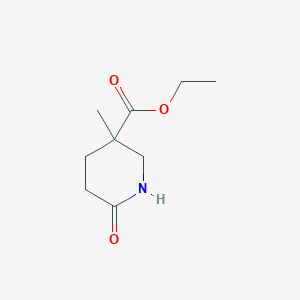
![3-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B3380010.png)

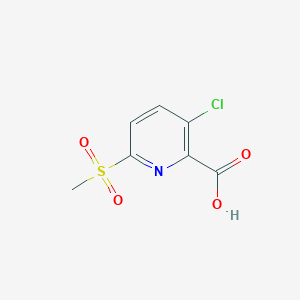

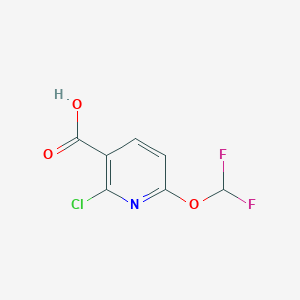
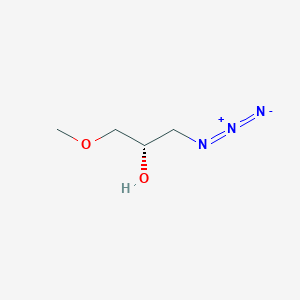
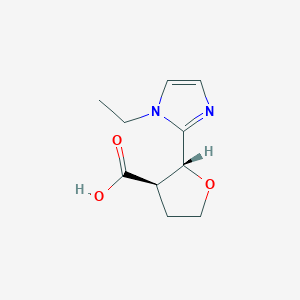
![Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride](/img/structure/B3380063.png)
